Cyclizine hydrochloride
Cyclizine hydrochloride
Cyclizine 2HCl is a piperazine derivative with Histamine H1 receptor antagonist activity.Cyclizine is a histamine H1 receptor antagonist of the piperazine class. It possesses anticholinergic and antiemetic properties. The mechanism by which cyclizine exerts its antiemetic and antivertigo effects has not been fully elucidated. Cyclizine increases lower oesophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus. It may inhibit the part of the midbrain known collectively as the emetic centre.Cyclizine is metabolised to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine. Following oral administration effects develop within 30 minutes, are maximal within 1-2 hours and last, for cyclizine, for 4-6 hours. In healthy adult volunteers the administration of a single oral dose of 50 mg cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration. The plasma elimination half-life is approximately 20 hours.
Brand Name:
Vulcanchem
CAS No.:
5897-18-7
VCID:
VC0000623
InChI:
InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
SMILES:
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Molecular Formula:
C18H24Cl2N2
Molecular Weight:
339.3 g/mol
Cyclizine hydrochloride
CAS No.: 5897-18-7
APIs
VCID: VC0000623
Molecular Formula: C18H24Cl2N2
Molecular Weight: 339.3 g/mol
CAS No. | 5897-18-7 |
---|---|
Product Name | Cyclizine hydrochloride |
Molecular Formula | C18H24Cl2N2 |
Molecular Weight | 339.3 g/mol |
IUPAC Name | 1-benzhydryl-4-methylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H |
Standard InChIKey | CKLJCUGYMOMAEJ-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Description | Cyclizine 2HCl is a piperazine derivative with Histamine H1 receptor antagonist activity.Cyclizine is a histamine H1 receptor antagonist of the piperazine class. It possesses anticholinergic and antiemetic properties. The mechanism by which cyclizine exerts its antiemetic and antivertigo effects has not been fully elucidated. Cyclizine increases lower oesophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus. It may inhibit the part of the midbrain known collectively as the emetic centre.Cyclizine is metabolised to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine. Following oral administration effects develop within 30 minutes, are maximal within 1-2 hours and last, for cyclizine, for 4-6 hours. In healthy adult volunteers the administration of a single oral dose of 50 mg cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration. The plasma elimination half-life is approximately 20 hours. |
Synonyms | NA |
PubChem Compound | 67533 |
Last Modified | Nov 11 2021 |
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